molecular formula C10H8N2O2 B1605682 6-Methyl-8-nitroquinoline CAS No. 68420-92-8

6-Methyl-8-nitroquinoline

Cat. No. B1605682
CAS RN: 68420-92-8
M. Wt: 188.18 g/mol
InChI Key: APXIIWAJZKHFIV-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 6 general procedure 14, 6-methyl-8-nitroquinoline (Intermediate 42) (300 mg, 1.6 mmol), Raney nickel (60 mg, 20% wt) hydrazine hydrate (0.32 ml, 6.30 mmol) and MeOH (8 ml) gave the title compound (159 mg) which was used in the next step without purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:12]([O-])=O)[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.O.NN>[Ni].CO>[CH3:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([NH2:12])[CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C2C=CC=NC2=C(C1)[N+](=O)[O-]
Step Three
Name
Quantity
0.32 mL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
60 mg
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CC=NC2=C(C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 159 mg
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.